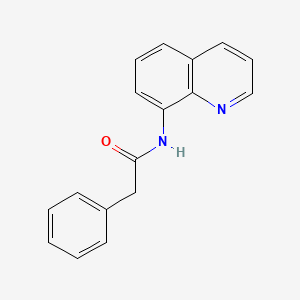

2-phenyl-N-(quinolin-8-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-quinolin-8-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-16(12-13-6-2-1-3-7-13)19-15-10-4-8-14-9-5-11-18-17(14)15/h1-11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOZLJKPVDSIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Amidation and Acylation Pathways for the Core Scaffold

The formation of the central amide bond in 2-phenyl-N-(quinolin-8-yl)acetamide is a critical step in its synthesis. This can be accomplished through both classical and modern catalytic methods.

Conventional Condensation Reactions

The most straightforward approach to synthesizing this compound involves the direct condensation of 8-aminoquinoline (B160924) with phenylacetic acid or its activated derivatives. A common laboratory-scale method utilizes a coupling agent to facilitate the amide bond formation. For instance, the reaction can be carried out by treating a mixture of 8-aminoquinoline and phenylacetic acid with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Another conventional method involves the conversion of phenylacetic acid to its more reactive acid chloride derivative, phenylacetyl chloride. This is typically achieved by reacting phenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting phenylacetyl chloride is then reacted with 8-aminoquinoline in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

A representative, though not specific to this exact compound, procedure for the synthesis of N-aryl acetamides involves dissolving the substituted phenylacetic acid and thionyl chloride in a solvent like chloroform (B151607) to form the acid chloride. This is followed by the addition of the aromatic amine in the presence of pyridine at low temperatures, and then refluxing the mixture. researchgate.net

Catalytic Approaches to Amide Bond Formation

Modern synthetic chemistry has seen the development of various catalytic methods for amide bond formation that offer milder reaction conditions and broader functional group tolerance. For the synthesis of this compound, catalytic amidation can be a viable and efficient alternative to traditional methods.

One such approach involves the use of transition metal catalysts. For example, nickel-catalyzed direct amidation of carboxylic acids with amines has been reported as an eco-friendly and efficient method. nih.gov While not specifically detailing the synthesis of this compound, these protocols generally involve heating the carboxylic acid and amine in the presence of a nickel salt, such as nickel(II) chloride, in a suitable solvent like toluene. nih.gov The steric and electronic properties of the substituents on both the carboxylic acid and the amine can significantly influence the reaction yield. nih.gov

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for C-N bond formation. While direct palladium-catalyzed amidation between an unmodified carboxylic acid and an amine is less common, related strategies such as the coupling of an aryl halide with an acetamide (B32628) can be envisioned for the synthesis of derivatives.

Functionalization and Derivatization Strategies at Key Positions

The modular nature of this compound allows for extensive functionalization at three key positions: the phenyl ring, the quinoline (B57606) ring system, and the acetamide bridge. This enables the fine-tuning of its chemical and physical properties.

Elaboration of the Phenyl Substituent

The phenyl ring of this compound is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. Standard nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation reactions can be employed, with the directing effects of the acetylamino group influencing the position of substitution.

The specific substitution pattern will depend on the reaction conditions and the nature of the electrophile. The phenyl group can be functionalized prior to the amidation reaction by using a substituted phenylacetic acid derivative as the starting material. This approach offers a high degree of control over the final structure.

| Starting Phenylacetic Acid Derivative | Resulting this compound Derivative |

| 4-Nitrophenylacetic acid | 2-(4-Nitrophenyl)-N-(quinolin-8-yl)acetamide |

| 4-Chlorophenylacetic acid | 2-(4-Chlorophenyl)-N-(quinolin-8-yl)acetamide |

| 4-Methylphenylacetic acid | 2-(4-Methylphenyl)-N-(quinolin-8-yl)acetamide |

| 4-Methoxyphenylacetic acid | 2-(4-Methoxyphenyl)-N-(quinolin-8-yl)acetamide |

Modifications and Substitutions on the Quinoline Ring System

The quinoline ring of this compound can also be functionalized, although the reactivity is influenced by the presence of the electron-withdrawing acetamido group. Electrophilic substitution on the quinoline ring generally occurs at the 5- and 8-positions of the benzenoid ring due to the deactivating effect of the nitrogen atom in the pyridine ring. nih.gov Given that the 8-position is occupied by the acetamide group, electrophilic attack is likely to be directed to the C5 and C7 positions.

Recent studies have shown that the N-(quinolin-8-yl)amide moiety can act as a directing group for C-H activation/functionalization reactions. This has enabled the regioselective introduction of various substituents at the C5 position of the quinoline ring in N-(quinolin-8-yl)benzamides. researchgate.net These methods, often employing transition metal catalysts, allow for the installation of alkyl, aryl, and other functional groups.

A diagram from a study on the synthesis of N-(quinolin-8-yl)acetamide derivatives illustrates the general approach to creating a library of such compounds, implying the feasibility of introducing various substituents onto the quinoline ring. researchgate.net

Exploration of Linker Modifications within the Acetamide Bridge

The acetamide bridge itself offers opportunities for chemical modification. The methylene (B1212753) group of the acetamide linker can potentially be functionalized. For instance, deprotonation with a strong base could generate a nucleophilic center that can react with electrophiles, allowing for the introduction of substituents at the alpha-position to the carbonyl group.

Furthermore, the entire acetamide linker can be modified by synthesizing analogues with different chain lengths or by incorporating other functional groups within the linker. For example, starting with 3-phenylpropanoic acid would result in a homologated linker. A study on linker-modified quinoline derivatives targeting HIV-1 integrase explored various functionalized spacers, including amides, highlighting the importance of the linker in modulating biological activity. mdpi.com

| Linker Modification Strategy | Resulting Analogue |

| Homologation with 3-phenylpropanoic acid | 3-Phenyl-N-(quinolin-8-yl)propanamide |

| a-Alkylation of the acetamide | 2-Alkyl-2-phenyl-N-(quinolin-8-yl)acetamide |

| Introduction of a heteroatom in the linker | e.g., 2-(Phenoxy)-N-(quinolin-8-yl)acetamide |

Multi-Component Reactions (MCRs) for Structural Diversity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. rsc.orgbeilstein-journals.org This approach offers significant advantages in terms of atom economy, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.org For the synthesis of quinoline derivatives, including structures related to this compound, MCRs provide a versatile platform for introducing a wide range of functional groups and substitution patterns. rsc.orgnih.gov

One notable example is the one-pot, three-component synthesis of 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. nih.gov This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, rearrangements, and cyclization, demonstrating the intricate transformations possible within a single pot. nih.gov While not a direct synthesis of this compound, the principles of this MCR can be adapted to generate precursors or analogs. For instance, by varying the aldehyde, active methylene compound, and amine components, a diverse array of substituted quinoline cores can be accessed, which can then be further functionalized.

The strategic application of MCRs, such as the Povarov, Gewald, and Ugi reactions, has been successfully employed for the synthesis of various quinoline scaffolds. rsc.org These reactions allow for the convergent assembly of molecules, where structural complexity is built up in a highly efficient manner. The ability to systematically alter the starting materials in these MCRs directly translates to the generation of a diverse set of quinoline-containing molecules.

A representative MCR for the synthesis of functionalized quinoline derivatives is summarized in the table below:

Table 1: Multi-Component Synthesis of 8-hydroxy-4-phenyl-1,2-dihydroquinoline Derivatives nih.gov

| Aldehyde (Component 1) | Active Methylene Compound (Component 2) | Amine (Component 3) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Aniline | NH4OAc (30 mol%) | Ethanol (B145695) | 98 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Aniline | NH4OAc (30 mol%) | Ethanol | 95 |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Aniline | NH4OAc (30 mol%) | Ethanol | 92 |

This data highlights the high yields and compatibility of various substituted benzaldehydes in this MCR, showcasing its potential for creating a library of quinoline derivatives.

Advanced Synthetic Techniques for Improved Yields and Selectivity

To enhance the efficiency and selectivity of synthesizing this compound and its derivatives, advanced synthetic techniques are employed. A significant development in this area is the use of cross-metathesis for the modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides. nih.gov This method provides a direct and highly adaptable route to internal alkene products that are otherwise challenging to prepare. nih.gov

The 8-aminoquinoline (AQ) moiety in these compounds acts as a bidentate directing group in various metal-catalyzed reactions. nih.gov The cross-metathesis approach utilizes readily available terminal β,γ-unsaturated amides containing the AQ group and couples them with a variety of terminal alkenes. nih.gov This strategy is particularly valuable for introducing structural diversity and accessing compounds with specific substitution patterns that can influence their chemical and physical properties. nih.gov

The reaction is typically catalyzed by a Grubbs-type ruthenium catalyst and demonstrates high functional group tolerance and stereoselectivity for the E-isomer of the resulting internal alkene. This method not only improves yields but also provides excellent control over the geometry of the newly formed double bond.

Table 2: Cross-Metathesis for the Synthesis of N-(quinolin-8-yl) Alkenyl Amides nih.gov

| Alkene Coupling Partner | Product | Yield (%) | E/Z Ratio |

|---|---|---|---|

| 1-Hexene | N-(quinolin-8-yl)oct-2-enamide | 85 | >95:5 |

| Styrene | 3-phenyl-N-(quinolin-8-yl)propenamide | 78 | >95:5 |

These findings underscore the utility of cross-metathesis as a powerful tool for the efficient and selective synthesis of functionalized N-(quinolin-8-yl) amides, which are precursors to or analogs of this compound.

Rearrangement Reactions and Novel Heterocycle Formation Involving this compound Precursors

The chemical scaffold of this compound precursors can be manipulated through rearrangement reactions to generate novel and complex heterocyclic systems. A notable example involves the reaction of 2-bromo-N-(quinolin-8-yl)acetamide with 2-(4-methoxyphenyl)ethylamine and acetone (B3395972) in the presence of potassium carbonate. researchgate.net This reaction leads to the formation of a novel, four-fused-ring heterocyclic compound. researchgate.net This transformation highlights the potential for significant structural reorganization and the creation of unique molecular architectures from relatively simple starting materials. researchgate.net

The resulting heterocycle can undergo further reaction with perchloric acid to form a perchlorate (B79767) salt of a quinoxaline (B1680401) derivative, demonstrating the reactivity of the newly formed ring system. researchgate.net The specific conditions of this rearrangement and the roles of the different reactants are crucial for the successful formation of the complex heterocyclic product.

While specific examples of classic name reactions like the Beckmann or Hofmann rearrangements directly on this compound are not extensively documented in the provided search results, the principles of these rearrangements are relevant. For instance, the Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through a nitrene intermediate. msu.edu Conceptually, applying such a rearrangement to a derivative of this compound could lead to interesting quinoline-based amine structures. Similarly, the Beckmann rearrangement of an oxime derived from a ketone precursor to the acetamide could offer a pathway to different nitrogen-containing heterocyclic structures. msu.edu

The synthesis of various nitrogen-containing heterocycles, such as 1,2,4-benzothiadiazepine-1,1-dioxides, from related starting materials underscores the versatility of using bifunctional reagents to construct complex ring systems. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-hydroxy-4-phenyl-1,2-dihydroquinoline |

| 2-bromo-N-(quinolin-8-yl)acetamide |

| 2-(4-methoxyphenyl)ethylamine |

| N-(quinolin-8-yl) alkenyl amides |

| 1,2,4-benzothiadiazepine-1,1-dioxides |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. A complete NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is critical for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular framework of 2-phenyl-N-(quinolin-8-yl)acetamide.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their immediate electronic environment. The spectrum, typically recorded in a deuterated solvent such as CDCl₃, would exhibit distinct signals corresponding to the protons of the phenyl group, the quinoline (B57606) ring system, and the acetamide (B32628) linker. imperial.ac.uk

The protons of the monosubstituted phenyl ring would typically appear as a complex multiplet in the aromatic region of the spectrum. The methylene (B1212753) protons of the acetamide linker (-CH₂-) would be expected to produce a singlet, integrating to two protons. The protons on the quinoline ring would each give rise to distinct signals, with their chemical shifts and coupling patterns being highly dependent on their position relative to the nitrogen atom and the acetamide substituent. The amide proton (NH) would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.

A detailed analysis of the chemical shifts (δ) and spin-spin coupling constants (J) is crucial for the precise assignment of each proton. While specific experimental data is not publicly available in tabulated form, raw ¹H NMR data for this compound has been recorded and is archived. imperial.ac.uk

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C=O) of the amide group is characteristically found at a downfield chemical shift, typically in the range of 160-180 ppm. The aromatic carbons of the phenyl and quinoline rings would resonate in the approximate range of 110-150 ppm. The methylene carbon (-CH₂-) of the acetamide linker would appear at a more upfield position.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To definitively assemble the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons on the quinoline and phenyl rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is instrumental in assigning the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the phenylacetyl group to the quinoline ring via the amide bond.

The collective interpretation of these 2D NMR spectra would provide unambiguous confirmation of the constitution of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

N-H Stretching: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group (Amide I band).

C-N Stretching and N-H Bending: The Amide II band, a combination of C-N stretching and N-H bending, would be expected in the region of 1515-1570 cm⁻¹.

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Several bands in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ for the methylene group.

Analysis of the precise positions and intensities of these bands would confirm the presence of the key functional moieties within the molecule.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which are often weak or absent in the IR spectrum.

Expected characteristic Raman signals would include the symmetric stretching vibrations of the aromatic rings and potentially the C=C and C=N bonds within the quinoline system. The combination of both FT-IR and Raman data would offer a more complete picture of the vibrational properties of the molecule, further corroborating its structural features.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. For this compound, this technique provides an experimental mass measurement that can confirm its molecular formula, C₁₇H₁₄N₂O.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured by the mass analyzer. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses.

While specific HRMS data for this compound is not widely published, the expected data can be inferred from the analysis of structurally related N-arylacetamides. For instance, in the characterization of similar compounds, the observed mass for the [M+H]⁺ ion would be compared to the calculated theoretical mass. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.

Further analysis of the fragmentation patterns (tandem MS or MS/MS) can provide valuable structural information. By inducing fragmentation of the parent ion, characteristic fragment ions can be observed, which correspond to the loss of specific parts of the molecule, such as the phenylacetyl group or cleavage within the quinoline moiety. This fragmentation pattern serves as a fingerprint for the molecule's structure.

Table 1: Illustrative HRMS Data for a Representative N-Arylacetamide Compound

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analyte | [M+H]⁺ |

| Calculated m/z | [Value for C₁₇H₁₅N₂O]⁺ |

| Observed m/z | [Hypothetical experimental value] |

| Mass Error (ppm) | [Calculated difference] |

| Molecular Formula | C₁₇H₁₄N₂O |

Note: This table is illustrative. Specific experimental data for this compound is not available in the cited literature.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformation Studies

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule, confirming its connectivity and revealing its solid-state conformation.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds and π-π stacking. For this compound, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and the quinoline nitrogen can act as acceptors, leading to the formation of supramolecular assemblies.

Table 2: Representative Crystallographic Data for a Structurally Related Acetamide Derivative

| Parameter | Example Value (from a related compound) |

| Crystal System | Orthorhombic |

| Space Group | P2₁/c |

| a (Å) | 6.6028 (8) |

| b (Å) | 14.9207 (18) |

| c (Å) | 16.3505 (19) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1610.8 (3) |

| Z | 4 |

Note: The data in this table is from a related compound, N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate, and is for illustrative purposes only. nih.govnih.gov Specific crystallographic data for this compound is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system.

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the quinoline and the phenylacetamide moieties. The quinoline ring system typically exhibits strong absorptions due to π→π* transitions. The phenyl ring of the phenylacetamide group will also contribute to these π→π* transitions. Additionally, the presence of non-bonding electrons on the nitrogen and oxygen atoms may give rise to weaker n→π* transitions at longer wavelengths.

The conjugation between the quinoline and the acetamide portions of the molecule would influence the energy of these transitions and thus the position of the absorption maxima. The solvent used for the analysis can also affect the spectrum, particularly for polar chromophores, through differential stabilization of the ground and excited states.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π→π | Quinoline ring | ~270-320 |

| π→π | Phenyl ring | ~250-280 |

| n→π* | Carbonyl group, Quinoline N | >300 |

Note: This table presents expected absorption ranges based on the constituent chromophores. Specific experimental λmax values for this compound are not available in the cited literature.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's stability.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. For 2-phenyl-N-(quinolin-8-yl)acetamide, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be performed to predict bond lengths, bond angles, and dihedral angles. This process minimizes the total energy of the molecule to find its most favorable conformation.

Once the geometry is optimized, the same level of theory can be used to predict various spectroscopic properties. This includes:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies provides a theoretical IR spectrum. This can be compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations, such as the C=O stretch of the amide and the aromatic C-H vibrations of the phenyl and quinoline (B57606) rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted values are valuable for interpreting experimental NMR spectra and assigning specific signals to the corresponding atoms in the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides insights into the electronic structure and the nature of the molecular orbitals involved in the absorption of light. For N-(quinolin-8-yl)acetamide derivatives, DFT has been noted for its utility in describing the role of conjugated π systems in their optical properties researchgate.net.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

Red Regions: Indicate areas of negative electrostatic potential, which are typically rich in electrons and susceptible to electrophilic attack. In this compound, these regions would likely be located around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the amide (N-H) group would be expected to show a positive potential.

Green Regions: Denote areas of neutral potential.

By analyzing the MEP surface, researchers can identify the most probable sites for intermolecular interactions, including hydrogen bonding, and predict how the molecule might interact with other chemical species.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics simulations are employed. These methods predict how the compound might bind to a biological target, such as an enzyme or a receptor.

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., enzymes, receptors, nucleic acids)

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target macromolecule. The process involves:

Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Placing the ligand in the binding site of the target.

Using a scoring function to evaluate and rank the different binding poses based on their predicted binding affinity.

For instance, derivatives of N-(quinolin-8-yl)acetamide have been subjected to molecular docking studies to evaluate their binding patterns within the active site of enzymes like enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis researchgate.net. Such studies for this compound would help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target.

Mechanistic Insights into Receptor Agonism/Antagonism or Enzyme Inhibition

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to:

Assess the stability of the predicted binding pose from docking.

Observe conformational changes in both the ligand and the target upon binding.

Calculate the binding free energy, which provides a more accurate estimation of binding affinity.

By analyzing the trajectory of the MD simulation, researchers can gain mechanistic insights into how this compound might act as an agonist or antagonist of a receptor, or how it might inhibit the function of an enzyme.

In Silico ADMET Profiling and Ligand Efficiency Metrics (without reporting specific compound properties)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For this compound, a range of ADMET properties would be calculated using various predictive models. These models are typically based on the analysis of large datasets of known compounds and their experimental properties.

Ligand efficiency (LE) metrics are then used to assess the quality of a compound based on its binding affinity in relation to its size or other physicochemical properties. These metrics help in prioritizing compounds that are more likely to be developed into successful drugs. The goal is to identify potent compounds that are not excessively large or lipophilic, as these properties can negatively impact their ADMET profiles.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery and materials science. These computational methodologies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities (QSAR) or physical properties (QSPR). nih.gov For this compound, while specific QSAR/QSPR models are not extensively documented in public literature, the principles can be understood by examining studies on structurally related N-aryl acetamide (B32628) and quinoline derivatives.

A typical QSAR/QSPR study involves the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's structure and properties. These can be broadly categorized into:

Topological descriptors: These describe the atomic connectivity within the molecule. Examples include the Wiener index and various connectivity indices (e.g., CHI-1). nih.govmdpi.com

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (AlogP98), which is a measure of lipophilicity. nih.govmdpi.com

Once these descriptors are calculated for a series of analogous compounds, statistical methods such as multiple linear regression (MLR) are employed to build a model that predicts the activity or property of interest. kg.ac.rs

For instance, a QSAR study on N-aryl derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease, identified AlogP98, the Wiener index, Kappa-1-AM, Dipole-Mag, and CHI-1 as significant descriptors. nih.govmdpi.com This suggests that for a QSAR study of this compound and its analogs, these descriptors would likely be important in modeling their biological activities.

Similarly, a QSPR analysis of quinolone antibiotics demonstrated the utility of topological indices in correlating with various physicochemical properties. nih.gov This underscores the importance of molecular topology in defining the properties of quinoline-containing compounds. A hypothetical QSPR model for this compound could aim to predict properties such as solubility, melting point, or chromatographic retention time based on its structural features.

The development of a robust QSAR/QSPR model for this compound would involve the synthesis and testing of a series of derivatives with systematic structural modifications. The resulting data would then be used to generate a predictive model, which could guide the design of new derivatives with enhanced activities or desired properties.

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Related Compounds

| Descriptor Type | Descriptor Name | Description | Relevance to this compound |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. | Could correlate with the overall size and shape of the molecule, influencing its interaction with biological targets. nih.govmdpi.com |

| Connectivity Index (CHI-1) | Relates to the degree of branching and connectivity of non-hydrogen atoms. | Can be important for describing the molecule's topology and its fit within a binding site. nih.govmdpi.com | |

| Physicochemical | AlogP98 | The logarithm of the octanol/water partition coefficient, a measure of lipophilicity. | Crucial for predicting membrane permeability and pharmacokinetic properties. nih.govmdpi.com |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Can influence solubility and interactions with polar residues in a biological target. nih.govmdpi.com |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to the molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.netnih.gov |

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and to understand the energy barriers between them. This is often achieved through computational methods such as Density Functional Theory (DFT). researchgate.net

The structure of this compound features several rotatable bonds, including the C-N amide bond and the bonds connecting the phenyl and quinoline rings to the central acetamide linker. Rotation around these bonds gives rise to a complex conformational space and a corresponding energy landscape.

Studies on related N-substituted acetamides have shown the existence of multiple stable rotamers. For example, the study of N-benzyl-N-(furan-2-ylmethyl)acetamide revealed the presence of both cis and trans rotamers with respect to the amide bond, with several stable conformations for each. researchgate.net It is expected that this compound would also exhibit a similar rotational isomerism around the amide bond.

Energy landscape mapping provides a visual representation of the potential energy of the molecule as a function of its conformational degrees of freedom. The landscape would feature valleys corresponding to stable, low-energy conformations and hills representing the energy barriers for interconversion between them. Identifying the global minimum energy conformation, as well as other low-lying energy minima, is crucial as these are the most likely structures to be biologically active.

Computational studies on quinoline derivatives have utilized DFT to calculate energetic parameters such as optimized energies and the HOMO-LUMO energy gap for different conformers. researchgate.net A similar approach for this compound would involve systematically rotating the key dihedral angles and calculating the energy at each step to map out the potential energy surface.

Table 2: Hypothetical Low-Energy Conformers of this compound

This table is a hypothetical representation of the types of data that would be generated from a detailed conformational analysis. The energy values are for illustrative purposes only.

| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (C-N-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A (Global Minimum) | ~180° (trans-amide) | ~60° | 0.0 | Potential for intramolecular hydrogen bonding; favorable steric arrangement. |

| B | ~0° (cis-amide) | ~75° | +2.5 | Higher energy due to cis-amide strain; potential for different non-covalent interactions. |

| C | ~180° (trans-amide) | ~-60° | +1.2 | Alternative stable orientation of the phenyl and quinoline rings. |

Investigation of Biological Activity Mechanisms and Molecular Interactions

Structure-Activity Relationship (SAR) Studies for Biological Response Optimization

SAR studies are crucial for optimizing the biological response of a lead compound. For derivatives of 2-phenyl-N-(quinolin-8-yl)acetamide, these studies have provided insights into the structural features necessary for potent and selective activity.

For the N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5, specific substitutions on the quinoline (B57606) ring were found to be critical for potency and selectivity. nih.gov The presence of an 8-hydroxy group and substitutions at the 5-position of the quinoline ring were key modifications that led to potent and selective inhibitors. nih.gov

In the context of anti-tubercular N-(quinolin-8-yl)acetamide derivatives, modifications to the acetamide (B32628) and quinoline moieties were explored to enhance activity against Mycobacterium tuberculosis. researchgate.net Similarly, for 2-phenyl benzimidazole-1-acetamide derivatives, various substitutions on the phenyl and benzimidazole (B57391) rings were correlated with their anthelmintic activity. nih.gov

A pharmacophore model outlines the essential molecular features required for biological activity. For the ADAMTS-5 inhibitors, the key pharmacophoric elements appear to be the 8-hydroxyquinoline (B1678124) core, which can act as a metal-chelating group for the zinc ion in the enzyme's active site, the phenylacetamide side chain, and the specific substitution pattern on the quinoline ring. nih.gov

For butyrylcholinesterase inhibitors, the pharmacophore often includes an aromatic ring system capable of interacting with the enzyme's active site gorges and hydrogen bond donors and acceptors. nih.govresearchgate.net Molecular dynamics simulations of a substituted acetamide derivative (compound 8c) with BChE confirmed stable hydrogen bond interactions, highlighting the importance of the acetamide group in binding. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide |

| ADAMTS-5 |

| ADAMTS-4 |

| MMP-13 |

| MMP-12 |

| Enoyl-ACP reductase (InhA) |

| Butyrylcholinesterase (BChE) |

| 2-(phenylglycyl)-N-(p-tolyl)hydrazine-1-carbothioamide |

Mechanistic Studies of Cellular Responses

Research into quinoline derivatives has revealed their capacity to modulate various cellular pathways and induce critical cellular responses such as apoptosis. These studies, while not specific to this compound, highlight the potential biological activities of this class of compounds.

Pathway Modulation

Quinoline derivatives have been shown to influence key signaling pathways within cells. For instance, some quinoline compounds have been identified as inhibitors of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory and immune responses. nih.gov The inhibition of this pathway can occur through various mechanisms, including the stabilization of the IκBα inhibitory protein. nih.gov Furthermore, certain quinoline derivatives have demonstrated the ability to act as inhibitors of c-Met kinase and phosphodiesterase 5 (PDE5), which are involved in cell growth and signaling pathways. orientjchem.orgnih.gov The modulation of such pathways underscores the potential of quinoline-based compounds to interfere with fundamental cellular processes.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a significant area of investigation for quinoline derivatives. Studies have shown that certain quinoline compounds can trigger apoptosis in cancer cell lines. nih.govnih.gov The mechanisms underlying this induction can involve the modulation of key proteins in the apoptotic cascade. For example, some derivatives have been observed to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xl, while up-regulating pro-apoptotic mediators. nih.gov Flow cytometry analysis and staining with fluorescent dyes such as DAPI and propidium (B1200493) iodide are common methods used to detect and quantify apoptotic cells in these studies. nih.gov

In Vitro Screening Methodologies for Biological Activity

A variety of in vitro screening methodologies are employed to assess the biological activity of quinoline derivatives. These assays provide crucial preliminary data on the potential efficacy of these compounds without the need for clinical trials.

Enzyme Assays

Enzyme inhibition assays are a fundamental tool for screening the activity of quinoline derivatives against specific molecular targets. For instance, the inhibitory activity of these compounds against enzymes like α-glucosidase, various kinases, and phosphodiesterases has been evaluated. nih.govnih.govnih.govnih.gov These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. The results are often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. orientjchem.orgnih.govnih.govnih.govnih.gov Kinetic studies are also performed to determine the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. nih.govnih.gov

Cell-Based Assays

Cell-based assays are critical for evaluating the effects of quinoline derivatives in a more biologically relevant context. These assays utilize cultured cell lines to assess a compound's impact on cellular processes like proliferation, viability, and specific signaling pathways.

Commonly used cell-based assays include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell viability and proliferation by measuring the metabolic activity of living cells. nih.gov

Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound. nih.govnih.govnih.gov

Apoptosis Assays: As mentioned earlier, flow cytometry with specific staining is used to quantify apoptosis. nih.govnih.govnih.gov

Reporter Gene Assays: These assays are used to study the modulation of specific signaling pathways. For example, a dual-luciferase reporter system has been used to identify inhibitors of NF-κB activation. nih.gov

Kinase Activity Profiling: The inhibitory activity of compounds against a panel of kinases can be screened in cell-based formats to determine their selectivity. nih.gov

The following table summarizes the in vitro screening methodologies applied to various quinoline derivatives, providing an overview of their observed biological activities.

| Compound Class | Screening Method | Observed Biological Activity | Reference |

| N-(Quinolin-8-yl)benzenesulfonamides | Dual-luciferase reporter assay (cell-based) | Down-regulation of NF-κB activity | nih.gov |

| 2-(Quinoline-2-ylthio)acetamide derivatives | α-Glucosidase inhibition assay (enzyme assay) | α-Glucosidase inhibition | nih.gov |

| Quinoline derivatives | MTT assay, Flow cytometry, DAPI staining | Cytotoxicity, Cell cycle arrest, Apoptosis induction | nih.gov |

| 2-Amido and ureido quinoline derivatives | Kinase inhibition assays (enzyme assay) | Inhibition of BRAF(V600E) and C-RAF kinases | nih.gov |

| Quinoline linked benzothiazole (B30560) hybrids | α-Glucosidase inhibition assay (enzyme assay), Kinetic studies | Non-competitive α-glucosidase inhibition | nih.gov |

| Quinoline derivatives | Mobility shift assay (for kinase activity) | Pim-1 kinase inhibition | nih.gov |

| Quinoline carboxylic acid derivatives | In vitro kinase assays (enzyme assay) | Inhibition of IGF-1R and IGF-2R | orientjchem.org |

| Quinoline derivatives | Phosphodiesterase 5 (PDE5) inhibition assay | Selective PDE5 inhibition | nih.gov |

| New quinoline and isatin (B1672199) derivatives | RT-qPCR | Down-regulation of Bcl2, Bcl-xl, and Survivin genes | nih.gov |

Coordination Chemistry and Metal Complexation Studies

Design Principles for 2-phenyl-N-(quinolin-8-yl)acetamide as a Ligand

The design of this compound as a ligand is predicated on the well-established chelating ability of the 8-aminoquinoline (B160924) scaffold. The nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the amide group are strategically positioned to form a stable five-membered chelate ring upon coordination with a metal ion. This bidentate N,N-coordination is a common and effective binding mode for ligands of this type.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The reaction mixture is often heated to facilitate the complexation process. The resulting metal complexes can then be isolated as crystalline solids.

Complexation with Transition Metals (e.g., Zn(II), Co(II), Ni(II), Cu(II), Fe(II), Mn(II))

Based on studies of analogous 8-aminoquinoline derivatives, this compound is expected to form stable complexes with a range of divalent transition metals. For instance, the related ligand N-(quinolin-8-yl)acetamide has been shown to form complexes with Cu(II), Ni(II), Co(II), and Zn(II). The stoichiometry of these complexes is typically of the type [ML₂]X₂, where L is the ligand and X is a counter-ion. In some cases, solvent molecules may also coordinate to the metal center.

A study on a similar ligand, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, has reported the synthesis of its complexes with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). researchgate.net This further supports the expectation that this compound would readily form complexes with these transition metals. The synthesis generally involves refluxing the ligand with the corresponding metal chloride or acetate (B1210297) salt in a methanolic solution. researchgate.net

Spectroscopic Signatures of Metal Chelation (e.g., UV-Vis, FT-IR, NMR, Mass Spectrometry)

The coordination of this compound to a metal ion is expected to induce significant changes in its spectroscopic properties.

FT-IR Spectroscopy: In the FT-IR spectrum of the free ligand, characteristic bands for the N-H and C=O stretching vibrations of the amide group, as well as vibrations of the quinoline ring, would be present. Upon complexation, the N-H stretching vibration is expected to shift to a lower frequency, indicating coordination of the amide nitrogen. Similarly, a shift in the C=O stretching frequency would suggest the involvement of the carbonyl oxygen in coordination. The coordination of the quinoline nitrogen is typically confirmed by shifts in the C=N and C=C stretching vibrations of the ring. For instance, in complexes of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, the coordination of the quinoline nitrogen and the involvement of the amide group were confirmed by shifts in their respective vibrational frequencies. researchgate.net

UV-Vis Spectroscopy: The electronic spectrum of the ligand would show absorption bands corresponding to π-π* and n-π* transitions within the quinoline and phenyl rings. Upon complexation, these bands may shift (either bathochromically or hypsochromically) and new bands may appear in the visible region due to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For example, the UV-Vis spectra of transition metal complexes of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide showed distinct d-d transition bands that were absent in the free ligand, confirming complex formation. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes (e.g., Zn(II)). Upon coordination, the chemical shifts of the protons and carbons near the coordination sites are expected to change significantly. The downfield shift of the amide N-H proton signal would provide strong evidence for its involvement in coordination.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their stoichiometry. The observation of the molecular ion peak corresponding to the [ML₂]ⁿ⁺ or [ML]ⁿ⁺ fragment would confirm the formation of the desired complex.

Below is a hypothetical data table summarizing the expected spectroscopic changes upon complexation of this compound with a generic M(II) ion, based on data from analogous compounds.

| Spectroscopic Technique | Free Ligand (Expected) | M(II) Complex (Expected Change) |

| FT-IR (cm⁻¹) | ||

| ν(N-H) | ~3300 | Shift to lower frequency |

| ν(C=O) | ~1680 | Shift to lower or higher frequency |

| ν(C=N) of quinoline | ~1580 | Shift to lower frequency |

| UV-Vis (nm) | ||

| π-π* transitions | ~280-320 | Shift in wavelength and/or intensity |

| d-d transitions | Absent | Appearance of new, weak bands in the visible region |

| ¹H NMR (ppm, for diamagnetic complexes) | ||

| Amide N-H | ~8.0-9.0 | Significant downfield shift |

| Quinoline protons | ~7.0-8.5 | Shifts in proton signals adjacent to the coordinating nitrogen |

Single Crystal X-ray Diffraction of Metal-Ligand Adducts

While no crystal structure of a metal complex of this compound is currently available, the crystal structure of a closely related complex, aqua[N-phenyl-2-(quinolin-8-yloxy)acetamide]dinitratozinc(II), has been reported. nih.gov In this complex, the ligand acts as a tridentate donor, coordinating to the zinc(II) ion through the quinoline nitrogen, the ether oxygen, and the amide oxygen. nih.gov The zinc center adopts a distorted octahedral geometry. nih.gov This suggests that this compound could also potentially act as a tridentate ligand, coordinating through the quinoline nitrogen, the amide nitrogen, and the amide oxygen, leading to various possible coordination geometries.

Investigation of Coordination Geometries and Bonding Modes

Based on the structure of the ligand and data from related compounds, this compound can adopt several coordination modes. The most probable is a bidentate N,N-coordination through the quinoline and amide nitrogens. However, as mentioned, tridentate N,N,O-coordination involving the carbonyl oxygen is also a possibility, which would lead to the formation of two chelate rings (a five-membered and a six-membered ring), enhancing the stability of the complex.

The coordination geometry around the metal center will be dictated by the nature of the metal ion, the stoichiometry of the complex, and the presence of other coordinating ligands or counter-ions. For transition metals like Co(II), Ni(II), and Cu(II), octahedral or distorted octahedral geometries are common, often with a 1:2 metal-to-ligand ratio. Tetrahedral or square planar geometries are also possible, particularly for Co(II) and Cu(II), respectively. For Zn(II), both tetrahedral and octahedral geometries are frequently observed. nih.gov

Role of Metal Complexation in Modulating Biological Interactions (e.g., enhanced DNA binding via intercalation)

The biological activity of quinoline derivatives is often enhanced upon coordination to a metal ion. One of the key mechanisms through which these complexes can exert their biological effects is by interacting with DNA. The planar quinoline ring is well-suited for intercalation, a mode of binding where the planar aromatic system inserts itself between the base pairs of the DNA double helix.

Metal complexation can significantly enhance this DNA binding affinity. The metal ion can act as a scaffold, holding two or more ligand molecules in a specific orientation that favors intercalation. Furthermore, the positive charge of the metal complex can promote electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Studies on transition metal complexes of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide have demonstrated their ability to bind to DNA via intercalation. researchgate.net This was investigated using techniques such as:

Electronic Absorption Titration: Changes in the absorption spectrum of the complex upon addition of DNA can indicate binding. Hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) are characteristic of intercalative binding. researchgate.net

Viscosity Measurements: Intercalation causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution. researchgate.net

Gel Electrophoresis: The ability of a complex to displace an intercalating dye, such as ethidium (B1194527) bromide, from DNA can be monitored by changes in fluorescence.

Focused Research on this compound and its Metal Complexes Remains Limited

The general structural motif of 8-amidoquinoline is recognized for its effective metal-chelating properties, which can give rise to complexes with interesting photophysical characteristics. The quinoline portion of the molecule often serves as a fluorophore, and its fluorescence can be modulated upon coordination with a metal ion. This "on/off" or "off/on" switching of fluorescence is the fundamental principle behind many fluorescent chemosensors. The amide group can also participate in metal coordination and can be modified to fine-tune the solubility, selectivity, and sensitivity of the resulting sensor.

For instance, research into various 8-amidoquinoline derivatives has demonstrated their potential as fluorescent probes for detecting metal ions such as zinc (Zn²⁺). In these systems, the ligand itself may exhibit weak fluorescence, which is significantly enhanced upon forming a rigid complex with the target metal ion. However, without specific studies on the 2-phenyl substituted derivative, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of its specific metal complexes and their applications.

Similarly, the development of functional materials often leverages the unique electronic and structural properties of metal-ligand complexes. N,N-bidentate ligands, a class to which this compound belongs, are pivotal in creating materials for applications such as organic light-emitting diodes (OLEDs), molecular sensors, and catalysis. The formation of luminescent organoboron complexes with N-(quinolin-8-yl)acetamide has been reported, highlighting the potential of this ligand family in materials science. Yet, specific data concerning the performance of materials derived from the this compound ligand are absent from the available literature.

Emerging Applications and Future Research Directions

Development of 2-phenyl-N-(quinolin-8-yl)acetamide Analogues as Chemical Probes for Biological Systems

The development of analogues of this compound as chemical probes for biological systems is a promising area of research. The quinoline (B57606) core, particularly the 8-aminoquinoline (B160924) structure, is a well-established chelating agent for various metal ions. This property is fundamental to the design of fluorescent sensors and probes. By modifying the phenylacetamide side chain, researchers can tune the photophysical properties and biological targeting of these molecules.

For instance, the coordination capabilities of similar quinoline-based ligands with metal ions like zinc have been demonstrated. The resulting complexes can exhibit unique luminescent properties, making them suitable for bio-imaging applications. researchgate.netnih.gov The N,N-bidentate chelation offered by the quinoline nitrogen and the amide nitrogen can lead to the formation of stable complexes that may act as sensors for specific biological analytes. researchgate.net Research into related 1,2,3-triazole derivatives has shown their potential as selective sensors for enzymes and receptors in biological environments, suggesting a similar path for quinoline-acetamide analogues. mdpi.com Future work will likely focus on synthesizing a library of analogues with varied substituents on both the phenyl and quinoline rings to optimize their function as selective and sensitive biological probes.

Integration into Advanced Functional Materials

The structural characteristics of this compound make it and its derivatives attractive candidates for integration into advanced functional materials, such as organic light-emitting diodes (OLEDs) and supramolecular assemblies. The planar quinoline ring system and the potential for extended π-conjugation are desirable features for organic electronic materials.

N,N'-chelate organoboron compounds, which can be synthesized from N-(quinolin-8-yl)acetamide precursors, have shown successful application in OLEDs. researchgate.net These materials often exhibit high quantum yields and favorable electrochemical behaviors. researchgate.net The ability of the core structure to form well-defined crystalline lattices through hydrogen bonding and other intermolecular interactions is crucial for creating ordered supramolecular assemblies. nih.govnih.govnih.gov The investigation of quinoline-sulphonamide derivatives for their photophysical properties further supports the potential of this class of compounds in optoelectronics and sensing applications. nih.gov Future research will likely explore the synthesis of polymers and dendrimers incorporating the this compound motif to harness and amplify its unique optical and electronic properties for materials science applications.

Strategies for Enhancing Selectivity and Potency through Rational Design

Rational design plays a pivotal role in enhancing the biological selectivity and potency of derivatives based on the this compound scaffold. By understanding the structure-activity relationships (SAR), researchers can make targeted modifications to the molecule to improve its interaction with specific biological targets while minimizing off-target effects.

Several studies on related quinoline and acetamide (B32628) derivatives have demonstrated the success of this approach. For example, the rational design of quinoline-benzimidazole derivatives has led to potent and selective inhibitors of α-glucosidase. nih.gov Similarly, targeted modifications of a related scaffold have produced selective inhibitors of ADAMTS-5, a key enzyme in osteoarthritis, with good selectivity over other metalloproteases. nih.gov The design process often involves identifying key pharmacophore elements and optimizing their spatial arrangement and electronic properties. nih.govrsc.org This can include introducing specific substituents to enhance binding affinity, improve pharmacokinetic properties, or block metabolic pathways that lead to inactivation. nih.gov

Table 1: Examples of Rational Design Strategies for Quinoline-based Compounds

| Strategy | Target | Resulting Compound Class | Desired Outcome | Reference |

| Scaffold Hopping & Hybridization | α-Glucosidase | Quinoline-benzimidazole derivatives | Increased potency and selectivity | nih.gov |

| Substituent Modification | ADAMTS-5 | N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamides | Enhanced selectivity over related enzymes | nih.gov |

| Bioisosteric Replacement | PARP-1 | Quinazolinone derivatives | Improved interaction with enzyme active site | nih.gov |

| Pharmacophore-based Design | KRAS/Wnt | 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazoles | Potent anti-angiogenesis agents | rsc.org |

Future efforts will undoubtedly leverage these principles to refine the this compound structure for a variety of therapeutic targets.

Exploration of Novel Synthetic Pathways and High-Throughput Synthesis Approaches

The exploration of novel and efficient synthetic pathways is crucial for generating diverse libraries of this compound analogues for screening and optimization. While classical methods for amide bond formation and quinoline synthesis are well-established, modern synthetic chemistry offers a range of innovative techniques to improve yield, reduce reaction times, and allow for greater molecular complexity. nih.gov

Recent advances include the use of multi-component reactions, which allow for the assembly of complex molecules from simple starting materials in a single step. nih.gov For instance, a one-pot multicomponent reaction under microwave irradiation has been successfully used to synthesize related heterocyclic systems. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed to create more complex quinoline derivatives. nih.gov For the amide linkage, various coupling agents can be utilized to facilitate the reaction between the quinoline amine and phenylacetic acid precursors. nih.gov

High-throughput synthesis methodologies, which enable the rapid parallel synthesis of a large number of compounds, will be instrumental in exploring the chemical space around the this compound core. These approaches, often automated, will accelerate the discovery of new derivatives with enhanced properties.

Computational Design and Virtual Screening for Next-Generation Derivatives

Computational chemistry is a powerful tool for accelerating the discovery and optimization of next-generation this compound derivatives. Virtual screening and computational design allow for the in silico evaluation of large compound libraries, prioritizing those with the highest predicted activity and best pharmacokinetic profiles for synthesis and biological testing. nih.gov

Docking-based virtual screening has been successfully used to identify novel PI3Kα inhibitors based on a quinoline-oxadiazole-acetamide scaffold. nih.gov This approach involves docking a library of virtual compounds into the three-dimensional structure of a biological target to predict their binding affinity and mode. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models and pharmacophore mapping can be developed based on existing data to guide the design of new molecules with improved properties. mdpi.comnih.gov These computational models can help identify key structural features required for activity and predict the properties of yet-to-be-synthesized compounds. rsc.orgresearchgate.net

Table 2: Computational Approaches for the Discovery of Bioactive Molecules

| Computational Method | Application | Objective | Reference |

| Docking-based Virtual Screening | Discovery of PI3Kα inhibitors | Identify novel scaffolds and potent hits from large compound libraries. | nih.gov |

| 3D-QSAR and Pharmacophore Modeling | Design of antidepressant agents | Guide the modification of hit compounds to improve activity. | nih.gov |

| ADMET Prediction | Evaluation of flavonoid acetamide derivatives | Assess the drug-likeness and potential toxicity of new compounds. | rsc.org |

| Molecular Docking | Identification of enzyme inhibitors | Understand binding interactions and guide lead optimization. | rsc.org |

The synergy between computational design and experimental validation will undoubtedly be a key driver in the future development of this compound derivatives for a wide range of applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-phenyl-N-(quinolin-8-yl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, α-chloroacetamide derivatives can react with quinolin-8-amine under reflux in anhydrous solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) . Optimization involves monitoring reaction time, temperature, and stoichiometry using TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirm molecular structure by analyzing chemical shifts (e.g., quinoline protons at δ 8.5–9.5 ppm, acetamide carbonyl at ~170 ppm) .

- HRMS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Work in a fume hood due to potential respiratory irritation. Store in a cool, dry place away from acids/bases, which may hydrolyze the amide bond .

Advanced Research Questions

Q. How can this compound act as a ligand in coordination chemistry, and what metal complexes have been studied?

The quinoline-N and amide-O atoms enable bidentate coordination. For example, copper(II) complexes with morpholino/dialkylamino substituents exhibit anticancer activity via apoptosis induction . Organoboron polymers synthesized via Sonogashira coupling with triphenylboron demonstrate luminescent properties .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELXL refinement is standard. Analyze intermolecular interactions (e.g., N–H···O hydrogen bonds) and dihedral angles (e.g., quinoline vs. phenyl ring orientation) . Multi-scan absorption corrections (e.g., SADABS) improve data accuracy .

Q. How do structural modifications (e.g., substituents on the phenyl/quinoline rings) affect biological activity?

Substituents influence electronic properties and binding affinity. For instance:

Q. What mechanisms explain the anticancer activity of copper(II) complexes derived from this compound?

These complexes induce mitochondrial apoptosis via ROS generation, caspase-3/9 activation, and DNA intercalation. Mechanistic studies involve flow cytometry (cell cycle arrest), Western blot (apoptotic protein expression), and comet assays (DNA damage) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields or biological activity data?

- Replication : Repeat experiments under identical conditions (solvent purity, temperature control).

- Analytical Cross-Verification : Use orthogonal techniques (e.g., LC-MS alongside NMR) to confirm compound integrity .

- Biological Assay Controls : Include positive/negative controls (e.g., cisplatin for cytotoxicity) to validate activity metrics .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.